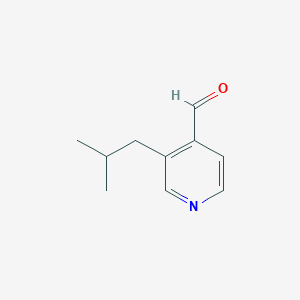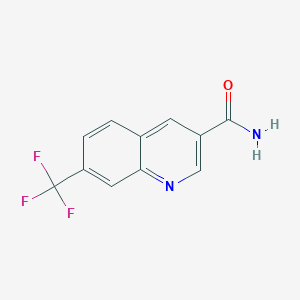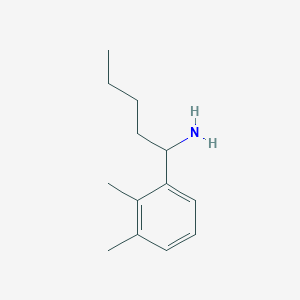
1-(2,3-Dimethylphenyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethylphenyl)pentan-1-amine is an organic compound with the molecular formula C13H21N It is a derivative of pentan-1-amine, where the amine group is attached to a pentane chain substituted with a 2,3-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,3-Dimethylphenyl)pentan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylbenzyl chloride with pentan-1-amine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylphenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines or other derivatives.
Scientific Research Applications
1-(2,3-Dimethylphenyl)pentan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dimethylphenyl)pentan-1-amine
- 1-(3,4-Dimethylphenyl)pentan-1-amine
- 1-(2,3-Dimethylphenyl)butan-1-amine
Uniqueness
1-(2,3-Dimethylphenyl)pentan-1-amine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)pentan-1-amine |
InChI |
InChI=1S/C13H21N/c1-4-5-9-13(14)12-8-6-7-10(2)11(12)3/h6-8,13H,4-5,9,14H2,1-3H3 |
InChI Key |
SAXYBQCENWLKBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=CC(=C1C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


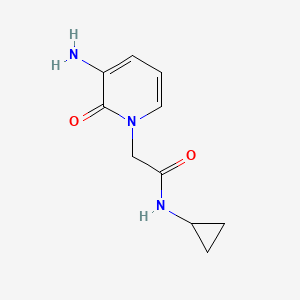
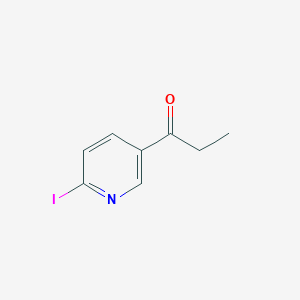
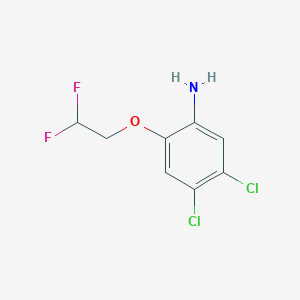
![6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B13018909.png)
![3,5-Dimethylbenzo[d]isothiazole](/img/structure/B13018921.png)
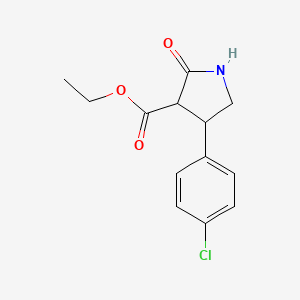
![5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13018936.png)
![tert-Butyl (1R)-1-amino-2-methyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13018946.png)

![Ethyl7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13018964.png)
![6-Chlorofuro[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13018965.png)
